Cas no 2229234-46-0 (1-(1-benzothiophen-3-yl)cyclobutan-1-amine)

1-(1-benzothiophen-3-yl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(1-benzothiophen-3-yl)cyclobutan-1-amine
- 2229234-46-0
- EN300-1807675
-
- インチ: 1S/C12H13NS/c13-12(6-3-7-12)10-8-14-11-5-2-1-4-9(10)11/h1-2,4-5,8H,3,6-7,13H2
- InChIKey: GHKVJOQIZVDYMO-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C(=C1)C1(CCC1)N
計算された属性
- 精确分子量: 203.07687059g/mol
- 同位素质量: 203.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 54.3Ų
1-(1-benzothiophen-3-yl)cyclobutan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807675-0.05g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1807675-10.0g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1807675-1.0g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1807675-5g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 5g |
$3479.0 | 2023-09-19 | ||
Enamine | EN300-1807675-0.25g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1807675-0.5g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1807675-0.1g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1807675-1g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 1g |
$1200.0 | 2023-09-19 | ||
Enamine | EN300-1807675-5.0g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1807675-2.5g |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine |
2229234-46-0 | 2.5g |
$2351.0 | 2023-09-19 |
1-(1-benzothiophen-3-yl)cyclobutan-1-amine 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
1-(1-benzothiophen-3-yl)cyclobutan-1-amineに関する追加情報
1-(1-Benzothiophen-3-yl)cyclobutan-1-amine: An Overview of a Promising Compound (CAS No. 2229234-46-0)
1-(1-Benzothiophen-3-yl)cyclobutan-1-amine (CAS No. 2229234-46-0) is a unique and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct benzothiophene and cyclobutylamine moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The molecular structure of 1-(1-Benzothiophen-3-yl)cyclobutan-1-amine is composed of a benzothiophene ring fused to a cyclobutylamine group. The benzothiophene moiety, known for its aromatic and heterocyclic properties, contributes to the compound's stability and bioavailability. The cyclobutylamine group, on the other hand, imparts specific functional properties that enhance its pharmacological profile. This combination of structural features makes 1-(1-Benzothiophen-3-yl)cyclobutan-1-amine a versatile molecule with potential applications in multiple therapeutic areas.
Recent studies have explored the pharmacological properties of 1-(1-Benzothiophen-3-yl)cyclobutan-1-amine. One notable area of research is its potential as an antidepressant. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant antidepressant-like effects in animal models. The mechanism of action appears to involve modulation of serotonin and norepinephrine levels in the brain, which are key neurotransmitters associated with mood regulation.
In addition to its antidepressant properties, 1-(1-Benzothiophen-3-yl)cyclobutan-1-amine has shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that this compound can protect neuronal cells from oxidative stress and apoptosis. These findings suggest that 1-(1-Benzothiophen-3-yl)cyclobutan-1-amine may have neuroprotective effects, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 1-(1-Benzothiophen-3-yl)cyclobutan-1-amine has also been extensively studied. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These attributes suggest that 1-(1-Benzothiophen-3-yl)cyclobutan-1-amine could be developed into an effective oral medication with minimal dosing frequency.
Safety and toxicity studies have shown that 1-(1-Benzothiophen-3-yl)cyclobutan-1-amine is well-tolerated at therapeutic doses. In vitro and in vivo experiments have demonstrated low cytotoxicity and no significant adverse effects on major organs such as the liver and kidneys. These findings support the safety profile of this compound, further enhancing its potential as a therapeutic agent.
The synthetic route for producing 1-(1-Benzothiophen-3-yl)cyclobutan-1-amine has been optimized to ensure high yield and purity. The synthesis involves several steps, including the formation of the benzothiophene ring and the subsequent attachment of the cyclobutylamine group. Advanced synthetic techniques such as transition-metal catalysis have been employed to improve the efficiency and scalability of the process. This robust synthetic methodology facilitates large-scale production, making it feasible to conduct extensive clinical trials.
Clinical trials are currently underway to evaluate the efficacy and safety of 1-(1-Benzothiophen-3-y)cyclobutan-l -amine. Early-phase trials have shown promising results, with patients reporting significant improvements in symptoms associated with depression and neurodegenerative diseases. These preliminary findings have generated considerable excitement among researchers and clinicians alike.
In conclusion, 1-(1-Benzothiophen -3-y l )cyc lob utan -l -am ine strong > (CAS No . 2 2 2 9 2 3 4 -4 6 -0 ) i s a n i n t e r e s t i n g c o m p o u n d w i t h m u l t i p l e p h a r m a c o l o g i c a l p r o p e r t i e s . I t s p o t e n t i a l a s a n a n t i d e p r e s s a n t , n e u r o p r o t e c t i v e , a n d m u l t i -t h e r a p e u t i c c o m p o u n d m a k e s i t w o r t h y o f f u r t h e r i n v e s t i g a t i o n . A s r e s e a r c h c o n t i n u e s , w e c a n l o o k f o r w a r d t o g r e a t e r u n d e r s t a n d i n g o f i t s m e c h a n i s m s o f a c t i o n a n d p o t e n t i a l c l i n i c a l b e n e f i ts . p >
2229234-46-0 (1-(1-benzothiophen-3-yl)cyclobutan-1-amine) Related Products
- 2171986-84-6(2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid)
- 2152645-00-4(2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1334375-61-9(N-cyclopentyl-2-6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-ylacetamide)
- 2137065-46-2((2R,4r,6S)-2,6-dimethyl-N-(propan-2-yl)oxane-4-carboxamide)
- 1494576-18-9(1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one)
- 175599-84-5(Ethyl 2-amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate)
- 2002656-65-5(5-[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-2-yl]furan-2-carbaldehyde)
- 887333-30-4(Hebeirubescensin H)
- 888412-97-3(methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate)
- 1040657-71-3(N-(4-fluoro-3-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)




